molecular formula C19H28O3 B1250070 Homaxinolide A

Homaxinolide A

Cat. No.: B1250070
M. Wt: 304.4 g/mol
InChI Key: CNMJVHJGBMQNPN-VXAMVLJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Homaxinolide A is a natural product found in Homaxinella with data available.

Scientific Research Applications

Hormetic Effects of Metal Ions

  • Hormetic Effects on Vibrio Fischeri: A study by Zou et al. (2017) developed a novel parameter, HorAreaR, to quantify hormetic effects of metal ions like Cr3+, Cu2+, Mg2+, etc., on Vibrio Fischeri. This parameter aids in assessing the hormetic effects and their relationship with structural characteristics, providing a new approach for environmental risk assessments at low doses of chemicals (Zou et al., 2017).

Hollow Multishelled Structures (HoMSs) and Their Applications

  • Development and Applications of HoMSs: Mao et al. (2018) discussed the development and applications of hollow multishelled structures (HoMSs) in various fields like drug delivery, solar cells, and sensors. They highlighted the sequential templating approach, which enables controllable synthesis of HoMSs, as a groundbreaking strategy with significant impact on scientific research (Mao et al., 2018).

Clinical Applications of Heme Oxygenase

  • Clinical Potential of Heme Oxygenase-1 (HO-1): Abraham and Kappas (2008) reviewed the impact of increased HO-1 protein and HO activity on various pathologies like diabetes, heart disease, and neurological disorders. They emphasized the clinical potential of manipulating HO to mitigate tissue injury and the importance of HO-1 in drug development and clinical approaches (Abraham & Kappas, 2008).

Pharmacovigilance and Clinical Data Integration

  • LAERTES System for Pharmacovigilance: Boyce et al. (2017) introduced the Large-scale Adverse Effects Related to Treatment Evidence Standardization (LAERTES) system. This system integrates pharmacovigilance evidence sources with clinical data, offering a standardized, scalable architecture for linking drugs with health outcomes of interest (HOIs) (Boyce et al., 2017).

Drug Discovery Perspectives

  • Historical Perspective on Drug Discovery: Drews (2000) provided an insightful perspective on drug discovery, emphasizing the role of molecular biology and genomic sciences in advancing drug research. The paper highlighted the increasing complexity of drug research and the essential role of biotech firms in bridging academia and pharmaceutical companies (Drews, 2000).

Properties

Molecular Formula

C19H28O3

Molecular Weight

304.4 g/mol

IUPAC Name

(5S)-5-methoxy-5-[(2Z,5Z,8Z)-tetradeca-2,5,8-trienyl]furan-2-one

InChI

InChI=1S/C19H28O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21-2)17-15-18(20)22-19/h7-8,10-11,13-15,17H,3-6,9,12,16H2,1-2H3/b8-7-,11-10-,14-13-/t19-/m0/s1

InChI Key

CNMJVHJGBMQNPN-VXAMVLJISA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C[C@]1(C=CC(=O)O1)OC

Canonical SMILES

CCCCCC=CCC=CCC=CCC1(C=CC(=O)O1)OC

Synonyms

homaxinolide A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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